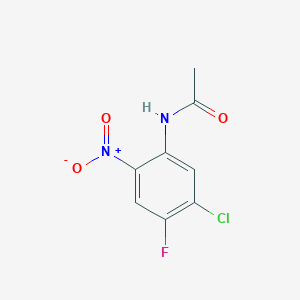

N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFN2O3/c1-4(13)11-7-2-5(9)6(10)3-8(7)12(14)15/h2-3H,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFFDKLGOPDBQQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1[N+](=O)[O-])F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378728 | |

| Record name | N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81962-58-5 | |

| Record name | N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide is a halogenated nitroaromatic compound with significant potential as a versatile building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring chloro, fluoro, and nitro groups on the phenyl ring, imparts distinct electronic properties that can be exploited for the synthesis of novel bioactive molecules. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed protocols for its synthesis and characterization, and insights into its potential applications in pharmaceutical research.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₆ClFN₂O₃ | [1] |

| Molecular Weight | 232.59 g/mol | [1] |

| CAS Number | 81962-58-5 | [1] |

| Appearance | Off-white crystalline powder (predicted) | General knowledge |

| Melting Point | 109-112 °C | [2] |

| Boiling Point (Predicted) | 403.6 ± 45.0 °C | [2] |

| Density (Predicted) | 1.545 ± 0.06 g/cm³ | [2] |

| Solubility | Soluble in organic solvents like ethanol and methanol.[3] Further experimental validation is recommended. | General knowledge |

Synthesis of this compound

The synthesis of this compound can be achieved through the acetylation of the corresponding aniline derivative, 5-chloro-4-fluoro-2-nitroaniline. This method is a standard and efficient way to introduce an acetamide functional group. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis

Objective: To synthesize this compound from 5-chloro-4-fluoro-2-nitroaniline.

Materials:

-

5-chloro-4-fluoro-2-nitroaniline

-

Acetic anhydride

-

Glacial acetic acid (as solvent)

-

Ice

-

Distilled water

-

Ethanol (for recrystallization)

-

Standard laboratory glassware (round-bottom flask, condenser, beaker, Buchner funnel, etc.)

-

Magnetic stirrer with heating plate

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-chloro-4-fluoro-2-nitroaniline (1.0 eq) in a minimal amount of glacial acetic acid.

-

Acetylation: To the stirred solution, slowly add acetic anhydride (1.2 eq).

-

Reaction Monitoring: Heat the reaction mixture to a gentle reflux (approximately 120 °C) and monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., ethyl acetate/hexane mixture). The reaction is typically complete within 2-4 hours.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing crushed ice with constant stirring.

-

Precipitation and Filtration: The product will precipitate as a solid. Collect the solid by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid with cold distilled water to remove any remaining acetic acid and other water-soluble impurities.

-

Purification: Recrystallize the crude product from ethanol to obtain pure this compound.

-

Drying: Dry the purified product in a vacuum oven at a temperature below its melting point.

Causality Behind Experimental Choices:

-

Acetic Anhydride as Acetylating Agent: Acetic anhydride is a cost-effective and highly reactive acetylating agent that readily reacts with the amino group of the aniline derivative.

-

Glacial Acetic Acid as Solvent: Glacial acetic acid is a suitable solvent for both the starting material and the acetylating agent, and it also acts as a catalyst for the reaction.

-

Recrystallization from Ethanol: Ethanol is a good solvent for recrystallization as it effectively dissolves the product at higher temperatures and allows for the formation of pure crystals upon cooling, leaving impurities behind in the solution.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

The structure of the synthesized this compound must be confirmed using various spectroscopic techniques. Below are the expected spectral data and protocols for their acquisition.

¹H NMR Spectroscopy

Expected Spectrum: The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the acetyl methyl protons. The aromatic region will likely display complex splitting patterns due to the presence of both chloro and fluoro substituents.

-

Aromatic Protons (2H): Expected to appear in the range of δ 7.5-8.5 ppm. The coupling with the adjacent fluorine atom will result in doublet or doublet of doublets splitting patterns.

-

Methyl Protons (3H): A singlet peak is expected around δ 2.2 ppm.

-

Amide Proton (1H): A broad singlet may be observed in the range of δ 9-11 ppm, which may be exchangeable with D₂O.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the acquired Free Induction Decay (FID) with appropriate window functions and perform Fourier transformation. Phase and baseline correct the spectrum.

-

Analysis: Integrate the peaks and determine the chemical shifts (δ) and coupling constants (J).

¹³C NMR Spectroscopy

Expected Spectrum: The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

-

Carbonyl Carbon (C=O): A peak is expected in the downfield region, around δ 168-172 ppm.

-

Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 110-150 ppm). The carbons directly attached to fluorine will show a large one-bond C-F coupling constant.

-

Methyl Carbon (CH₃): A peak is expected in the upfield region, around δ 20-25 ppm.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Data Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum on the same NMR spectrometer.

-

Data Processing and Analysis: Process the data similarly to the ¹H NMR spectrum to obtain the chemical shifts of all carbon atoms.

FTIR Spectroscopy

Expected Spectrum: The FTIR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

N-H Stretch: A sharp peak around 3300-3400 cm⁻¹.

-

C=O Stretch (Amide I): A strong absorption band around 1660-1680 cm⁻¹.

-

N-H Bend (Amide II): A band around 1530-1550 cm⁻¹.

-

NO₂ Stretch: Two strong absorption bands, an asymmetric stretch around 1500-1550 cm⁻¹ and a symmetric stretch around 1330-1370 cm⁻¹.

-

C-F Stretch: A strong absorption in the region of 1000-1300 cm⁻¹.

-

C-Cl Stretch: An absorption band in the fingerprint region, typically around 600-800 cm⁻¹.

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.

-

Data Acquisition: Record the FTIR spectrum using a calibrated FTIR spectrometer over the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

Expected Spectrum: The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns.

-

Molecular Ion Peak: The molecular ion peak [M]⁺ is expected at m/z 232, with an isotopic pattern characteristic of a molecule containing one chlorine atom ([M+2]⁺ peak approximately one-third the intensity of the M⁺ peak).

-

Fragmentation: Common fragmentation pathways may include the loss of the acetyl group (CH₃CO) to give a fragment at m/z 189, and the loss of the nitro group (NO₂) to give a fragment at m/z 186.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Ionization: Use a suitable ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Acquisition: Acquire the mass spectrum in the positive ion mode.

-

Analysis: Identify the molecular ion peak and major fragment ions to confirm the molecular weight and structure.

Characterization Workflow Diagram

Caption: Workflow for the spectroscopic characterization of the synthesized product.

Chemical Reactivity and Potential Applications

The chemical reactivity of this compound is largely dictated by its functional groups. The electron-withdrawing nitro group, along with the halogen substituents, activates the aromatic ring towards nucleophilic aromatic substitution (SₙAr) reactions. This makes the compound a valuable precursor for introducing various nucleophiles, such as amines, alkoxides, and thiolates, at the positions ortho and para to the nitro group.

Furthermore, the nitro group can be readily reduced to an amino group, providing a handle for further functionalization, such as diazotization or amide bond formation. This versatility makes this compound a key intermediate in the synthesis of a wide range of more complex molecules.

The presence of the acetamide moiety also offers opportunities for chemical modification, although it is generally more stable than the nitro and halo functionalities.

Given its structural features, this compound and its derivatives are of significant interest in drug discovery . Halogenated and nitrated aromatic compounds are common motifs in many pharmaceuticals. For instance, related chloro-fluoro-nitro-acetanilides have been investigated for their potential antibacterial activity .[4] The compound can serve as a scaffold for the development of new therapeutic agents targeting a variety of biological pathways.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Based on GHS hazard statements, it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1]

Personal Protective Equipment (PPE):

-

Safety goggles or a face shield

-

Chemical-resistant gloves (e.g., nitrile)

-

Laboratory coat

Handling Procedures:

-

Avoid inhalation of dust.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable chemical intermediate with significant potential in synthetic and medicinal chemistry. This guide has provided a comprehensive overview of its physicochemical properties, a detailed protocol for its synthesis, and a systematic approach to its characterization. The insights into its reactivity and potential applications are intended to support researchers and scientists in leveraging this compound for the development of novel molecules with potential therapeutic value. Adherence to the provided protocols and safety guidelines is essential for successful and safe laboratory work.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. This compound - GHS Classification. National Center for Biotechnology Information. [Link]

-

Cordeiro, L. V., et al. (2023). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Anais da Academia Brasileira de Ciências, 95(2). [Link]

-

MDPI. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. [Link]

-

Lead Sciences. This compound. [Link]

-

SciELO. Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. [Link]

-

PURECHEM-SDS. This compound CAS:81962-58-5. [Link]

Sources

An In-depth Technical Guide to the Molecular Structure and Conformation of N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide

This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical insights, elucidating the nuanced interplay of steric and electronic effects that govern the three-dimensional architecture of this highly substituted acetanilide.

Introduction: The Significance of Molecular Conformation

The biological activity of a molecule is inextricably linked to its three-dimensional shape and conformational flexibility. For N-arylacetamides, a class of compounds prevalent in medicinal chemistry and materials science, understanding the preferred spatial arrangement of the acetamido group relative to the aromatic ring is paramount. In the case of this compound, the dense substitution pattern on the phenyl ring introduces a complex array of electronic and steric interactions that dictate its conformational landscape. This guide will explore these interactions through a combination of synthetic strategy, spectroscopic analysis, and computational modeling, providing a robust framework for understanding and predicting the behavior of this and related molecules.

Synthesis and Spectroscopic Characterization

A logical and efficient synthesis is fundamental to obtaining pure material for structural and functional studies. The synthesis of this compound proceeds via a standard and reliable acylation reaction.

Synthetic Protocol

Principle: The synthesis involves the N-acylation of the corresponding aniline, 5-chloro-4-fluoro-2-nitroaniline, with an acetylating agent such as acetyl chloride or acetic anhydride. The reaction is typically carried out in the presence of a base to neutralize the acid byproduct.

Step-by-Step Methodology:

-

Dissolution: Dissolve 5-chloro-4-fluoro-2-nitroaniline (1 equivalent) in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran.

-

Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine (1.1 equivalents), to the solution and cool the mixture to 0 °C in an ice bath.

-

Acylation: Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution. Maintain the temperature at 0 °C to control the exothermic reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a crystalline solid.

Causality Behind Experimental Choices:

-

Aprotic Solvent: An aprotic solvent is chosen to prevent reaction with the highly reactive acetyl chloride.

-

Cooling: The initial cooling to 0 °C is crucial to manage the exothermicity of the acylation reaction and prevent side product formation.

-

Aqueous Work-up: The series of washes effectively removes the base, unreacted starting materials, and salts, ensuring a high purity of the final product.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the identity and purity of the synthesized compound.

Table 1: Key Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features and Expected Observations |

| ¹H NMR | Aromatic protons will appear as distinct signals, with coupling patterns influenced by the chloro, fluoro, and nitro substituents. The amide proton (N-H) will likely be a broad singlet, and the acetyl methyl group will be a sharp singlet around 2.2 ppm. |

| ¹³C NMR | Aromatic carbons will show characteristic shifts influenced by the electron-withdrawing and donating effects of the substituents. The carbonyl carbon of the acetamido group is expected around 168-170 ppm. |

| FTIR | Characteristic vibrational bands will be observed for the N-H stretch (around 3300 cm⁻¹), the C=O stretch (amide I band, around 1670 cm⁻¹), and the N-O stretches of the nitro group (asymmetric and symmetric, around 1520 and 1350 cm⁻¹, respectively).[1] |

Molecular Structure and Conformational Analysis

While a definitive crystal structure for this compound is not publicly available, a comprehensive understanding of its conformation can be built by analyzing the structures of closely related analogues and through computational modeling.

Insights from Analogous Crystal Structures

The conformation of N-arylacetamides is primarily defined by the torsion angle between the phenyl ring and the acetamido group. In many ortho-substituted nitroacetanilides, a planar or near-planar conformation is favored due to the formation of an intramolecular hydrogen bond between the amide N-H and an oxygen atom of the ortho-nitro group. This interaction creates a stable six-membered ring.

However, the presence of additional substituents, as in the title compound, introduces competing steric and electronic effects that can lead to deviations from planarity. The bulky chlorine atom at the 5-position and the fluorine atom at the 4-position will influence the electronic distribution in the ring and may induce slight puckering or twisting to alleviate steric strain.

Computational Modeling Workflow

To rigorously investigate the conformational preferences of this compound, a computational chemistry approach is highly recommended.

Workflow Diagram:

Caption: A typical workflow for the computational analysis of molecular conformation.

Step-by-Step Protocol for Computational Analysis:

-

Initial Structure Building: Construct the 3D structure of this compound using a molecular modeling software.

-

Conformational Search: Perform a systematic or stochastic conformational search to identify a wide range of possible low-energy conformers. This step is crucial to avoid getting trapped in a local minimum.

-

Quantum Mechanical Optimization: Subject the low-energy conformers from the initial search to full geometry optimization using a suitable quantum mechanical method, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-31G*. This will provide accurate geometries and relative energies of the different conformers.

-

Vibrational Frequency Analysis: Perform a frequency calculation for each optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

-

Analysis of Conformational Parameters: Analyze the key dihedral angles, bond lengths, and bond angles of the stable conformers. Pay close attention to the C-C-N-C and C-N-C=O torsion angles that define the orientation of the acetamido group.

-

Investigation of Intramolecular Interactions: Visualize and quantify potential intramolecular hydrogen bonds (e.g., N-H···O=N) and other non-covalent interactions that stabilize the preferred conformations.

Predicted Conformation and Key Structural Features

Based on the analysis of related structures and theoretical considerations, the most stable conformer of this compound is predicted to be largely planar. This planarity is enforced by a strong intramolecular hydrogen bond between the amide proton (N-H) and one of the oxygen atoms of the ortho-nitro group. This interaction forms a pseudo-six-membered ring, which significantly stabilizes this conformation.

Diagram of Predicted Intramolecular Hydrogen Bonding:

Caption: A schematic representation of the predicted intramolecular hydrogen bond.

The electron-withdrawing nature of the nitro, chloro, and fluoro groups will influence the charge distribution on the aromatic ring and the acidity of the amide proton, further strengthening this hydrogen bond. Steric hindrance between the ortho-nitro group and the acetamido group will be the primary force driving any deviation from perfect planarity.

Conclusion and Future Perspectives

This technical guide has provided a detailed examination of the molecular structure and conformation of this compound. Through a combination of established synthetic methods, predictive spectroscopic analysis, and a robust computational workflow, we have elucidated the key factors governing its three-dimensional architecture. The predicted planar conformation, stabilized by a strong intramolecular hydrogen bond, is a critical feature that will influence its crystal packing, solubility, and potential biological activity.

Future experimental work should focus on obtaining a single-crystal X-ray structure of this compound to definitively validate the predicted conformation. Further investigation into its solid-state properties and polymorphism would also be of significant value to the pharmaceutical and materials science communities.

References

Sources

Spectroscopic Characterization of N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic data for the analytical characterization of N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide (CAS: 81962-58-5). Intended for researchers in synthetic chemistry, drug discovery, and quality control, this document synthesizes predicted and reference data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each section includes a detailed interpretation of the spectral features, standard experimental protocols for data acquisition, and a discussion of the underlying chemical principles. The aim is to provide a robust, self-validating framework for the structural confirmation and purity assessment of this compound.

Introduction and Molecular Structure

This compound is a substituted acetanilide containing several key functional groups that define its chemical reactivity and spectroscopic signature: an amide, a nitro group, and a halogenated aromatic ring. Accurate structural confirmation is paramount for its application as a chemical intermediate in the development of pharmaceuticals and other advanced materials. This guide establishes a baseline for its analytical profile.

Molecular Properties: [1]

| Property | Value |

|---|---|

| Molecular Formula | C₈H₆ClFN₂O₃ |

| Molecular Weight | 232.59 g/mol |

| Monoisotopic Mass | 232.0051 Da[1] |

| CAS Number | 81962-58-5 |

| IUPAC Name | this compound |

The strategic placement of electron-withdrawing groups (nitro, chloro, fluoro) and an electron-donating group (the acetamido moiety) creates a distinct electronic environment, which is directly interrogated by the spectroscopic methods detailed herein.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. While specific experimental data for this compound is not publicly detailed, a predicted spectrum based on established principles of chemical shifts and coupling constants provides a robust analytical target.

Predicted ¹H NMR Data

The ¹H NMR spectrum is anticipated to show distinct signals for the two aromatic protons, the amide proton, and the acetyl methyl group. The electron-withdrawing nature of the nitro, fluoro, and chloro substituents will deshield the aromatic protons, shifting them downfield.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~10.2 | Singlet, broad | 1H | NH | Amide protons are exchangeable and often appear as broad singlets. |

| ~8.4 | Doublet | 1H | Ar-H (H-3) | Ortho to the strongly withdrawing NO₂ group and meta to Cl. |

| ~7.9 | Doublet | 1H | Ar-H (H-6) | Ortho to the acetamido group and meta to F. |

| ~2.2 | Singlet | 3H | CH₃ | Acetyl methyl group, typically appears as a sharp singlet. |

Note: Predicted data is generated using advanced chemical shift prediction algorithms. Actual experimental values may vary based on solvent and concentration.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on all eight carbon atoms in the molecule. The carbon attached to the fluorine atom is expected to show a large one-bond coupling constant (¹JC-F).

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~169.5 | C =O | Carbonyl carbon of the amide group. |

| ~155.0 (d, ¹JC-F ≈ 250 Hz) | C -F | Aromatic carbon directly bonded to fluorine, split into a doublet. |

| ~138.0 | C -NO₂ | Deshielded carbon attached to the nitro group. |

| ~135.0 | C -NH | Carbon bonded to the amide nitrogen. |

| ~125.0 | C -Cl | Aromatic carbon bonded to chlorine. |

| ~122.0 (d) | C H (C-6) | Aromatic methine carbon. |

| ~118.0 (d) | C H (C-3) | Aromatic methine carbon. |

| ~25.0 | C H₃ | Acetyl methyl carbon. |

Note: "d" denotes a doublet due to C-F coupling.

Standard Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument for optimal magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A spectral width of 16 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 5 seconds are recommended.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A spectral width of 240 ppm and a longer relaxation delay (e.g., 10 seconds) are recommended to ensure quantitative accuracy for all carbon signals.

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the spectrum and reference it to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H, δ = 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The PubChem database indicates that an FTIR spectrum has been recorded for this compound using a KBr wafer technique[1].

Predicted IR Absorption Bands

Table 3: Predicted Characteristic IR Peaks

| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3300 - 3250 | N-H Stretch | Secondary Amide |

| 1700 - 1670 | C=O Stretch (Amide I) | Amide |

| 1600 - 1580 | N-H Bend (Amide II) | Amide |

| 1550 - 1510 | Asymmetric NO₂ Stretch | Nitro Group |

| 1360 - 1330 | Symmetric NO₂ Stretch | Nitro Group |

| 1250 - 1200 | C-N Stretch | Aryl Amide |

| 1150 - 1100 | C-F Stretch | Aryl Fluoride |

| 800 - 750 | C-Cl Stretch | Aryl Chloride |

Standard Protocol for FT-IR Data Acquisition (KBr Wafer)

-

Sample Preparation: Grind 1-2 mg of the compound with ~200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent wafer.

-

Data Acquisition: Place the KBr wafer in the sample holder of an FT-IR spectrometer.

-

Spectrum Collection: Record the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. A background spectrum of an empty sample holder should be collected and automatically subtracted.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern observed under high-energy ionization can offer valuable structural clues.

Molecular Ion and Isotopic Pattern

The calculated monoisotopic mass of this compound is 232.0051 Da[1]. A key feature in the mass spectrum will be the isotopic signature of chlorine. Natural chlorine consists of two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in two prominent peaks for the molecular ion:

-

[M]⁺: at m/z 232.0051 (containing ³⁵Cl)

-

[M+2]⁺: at m/z 233.9990 (containing ³⁷Cl)

The intensity ratio of the [M]⁺ to [M+2]⁺ peak will be approximately 3:1, which is a definitive indicator for the presence of a single chlorine atom.

Predicted Fragmentation Pathway

Under Electron Ionization (EI), the molecule is expected to fragment via several predictable pathways. The primary cleavage is often the loss of the acetyl group.

Sources

A Technical Guide to the Solubility of N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide in Common Solvents

Abstract

The determination of a compound's solubility profile is a cornerstone of early-phase drug development and chemical process design. It directly influences formulation strategies, bioavailability, and purification methods. This technical guide provides an in-depth examination of the solubility characteristics of N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide, a substituted nitroaromatic compound of interest in pharmaceutical synthesis. We will explore the theoretical principles governing its solubility, outline a robust, self-validating experimental protocol for its determination, and analyze its predicted behavior across a spectrum of common laboratory solvents. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's physicochemical properties.

Introduction: The Critical Role of Solubility

This compound (Molecular Formula: C₈H₆ClFN₂O₃, Molecular Weight: 232.59 g/mol ) is a complex organic molecule whose utility in synthetic pathways is intrinsically linked to its behavior in solution.[1] Understanding its solubility is not merely an academic exercise; it is a critical parameter that dictates the efficiency of reaction conditions, the feasibility of purification by crystallization, and the potential formulation pathways for any subsequent active pharmaceutical ingredient (API). Low aqueous solubility, for instance, is a primary challenge in oral drug formulation, often leading to poor bioavailability.[2]

This guide moves beyond a simple listing of data points. As field-experienced scientists, we recognize the necessity of understanding the underlying causality. Why is this compound soluble in one solvent and not another? How can we predict and modulate this behavior? By integrating theoretical principles with a practical, rigorous experimental design, we provide a framework for answering these questions.

Theoretical Framework: Predicting Solubility Behavior

The solubility of a solute in a solvent represents the thermodynamic equilibrium point of molecular mixing.[1] This process is governed by the free energy of dissolution, which is a function of enthalpy and entropy changes.[3] A simplified but powerful guiding principle is that of "like dissolves like," which relates solubility to the polarity and intermolecular forces of the solute and solvent.[4]

Molecular Structure Analysis

The structure of this compound presents several functional groups that influence its solubility:

-

Aromatic Ring: The core phenyl ring is inherently non-polar and hydrophobic.

-

Acetamide Group (-NHC(O)CH₃): This is a polar functional group capable of acting as both a hydrogen bond donor (via the N-H bond) and a hydrogen bond acceptor (via the carbonyl oxygen and nitrogen lone pair). This feature suggests potential solubility in polar, hydrogen-bonding solvents.[5]

-

Nitro Group (-NO₂): A strongly polar, electron-withdrawing group. While it increases the molecule's overall polarity, it does not donate hydrogen bonds.

-

Halogen Substituents (-Cl, -F): The chloro and fluoro groups are electronegative, contributing to the molecule's dipole moment and overall polarity.

-

Predicted Lipophilicity: The computed XLogP3 value for this compound is 2.6, which indicates a moderate degree of lipophilicity (fat-solubility) and suggests that solubility will be favored in organic solvents over water.[1]

Based on this analysis, we can hypothesize that this compound will exhibit limited solubility in highly non-polar solvents (like heptane) and water, but will show significantly better solubility in polar aprotic solvents (like acetone or DMSO) and polar protic solvents (like ethanol) that can engage in hydrogen bonding with the acetamide group.

The Thermodynamics of Dissolution

The dissolution process can be conceptually broken down into three energetic steps, as illustrated below. The overall enthalpy change of solution (ΔH_sol) determines whether the process is exothermic (releases heat) or endothermic (absorbs heat).[6]

-

Solute-Solute Interaction Energy (ΔH₁): Energy required to break the crystal lattice of the solid compound. This is an endothermic process.

-

Solvent-Solvent Interaction Energy (ΔH₂): Energy required to create a cavity in the solvent. This is also an endothermic process.

-

Solute-Solvent Interaction Energy (ΔH₃): Energy released when the solute molecules are solvated by the solvent molecules. This is an exothermic process.

The net enthalpy of solution is ΔH_sol = ΔH₁ + ΔH₂ + ΔH₃.[6] Spontaneous dissolution is favored when ΔH_sol is small or negative and when the entropy change (ΔS_sol), which is typically positive, is large.[7]

Sources

"N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide mechanism of action"

An In-depth Technical Guide on the Core Mechanism of Action of N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide

Authored by: A Senior Application Scientist

Foreword

The exploration of novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. Among these, substituted anilines and their derivatives represent a rich source of biologically active molecules. This guide provides a comprehensive technical overview of this compound, a compound of interest for its potential pharmacological applications. Due to the limited direct research on this specific molecule, this document synthesizes information from closely related analogs and the broader class of nitroaromatic compounds to propose a scientifically grounded, albeit hypothesized, mechanism of action. This approach is intended to provide a robust framework for researchers and drug development professionals to guide future investigations.

Introduction and Chemical Profile

This compound is a halogenated nitroaromatic compound. Its structure, characterized by a chloro, fluoro, and nitro group on the phenyl ring, suggests a high potential for biological activity. The precursor, 5-chloro-4-fluoro-2-nitroaniline, is a known intermediate in the synthesis of pharmaceuticals and agrochemicals, hinting at the intended applications of its derivatives.[1][2][3] While direct studies on this compound are not extensively published, its structural similarities to other bioactive compounds allow for informed hypotheses regarding its mechanism of action.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₈H₆ClFN₂O₃ |

| Molecular Weight | 232.6 g/mol |

| Appearance | Likely a solid at room temperature (based on analogs) |

| CAS Number | Not available |

Synthesis Pathway

The synthesis of this compound is expected to follow a standard and well-established chemical transformation: the acylation of an aniline derivative.[4]

Proposed Synthesis Workflow

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Synthesis

-

Dissolution: Dissolve 5-chloro-4-fluoro-2-nitroaniline (1 equivalent) in a suitable aprotic solvent, such as dichloromethane, in a round-bottom flask under an inert atmosphere.

-

Acylation: To the stirred solution, add acetic anhydride (1.2 equivalents) dropwise at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography until the starting material is consumed.

-

Workup: Upon completion, quench the reaction with the addition of water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure and purify the crude product by recrystallization or column chromatography to yield this compound.

Hypothesized Mechanism of Action 1: Antibacterial Activity

A compelling hypothesis for the mechanism of action of this compound is derived from studies on the structurally similar compound, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide. This analog has demonstrated promising antibacterial activity against Klebsiella pneumoniae.[5][6] The proposed mechanism involves the inhibition of penicillin-binding proteins (PBPs), which are crucial enzymes in the synthesis of the bacterial cell wall.

Proposed Pathway: Inhibition of Penicillin-Binding Proteins

Caption: Hypothesized antibacterial mechanism via PBP inhibition.

The chloro and fluoro substituents on the phenyl ring are likely critical for the molecule's interaction with the active site of PBPs, potentially through halogen bonding and other non-covalent interactions, leading to the stabilization of the enzyme-inhibitor complex.[5][6] This inhibition disrupts the cross-linking of peptidoglycan chains, compromising the integrity of the bacterial cell wall and ultimately causing cell lysis.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Bacterial Culture: Prepare an overnight culture of the target bacterium (e.g., K. pneumoniae) in a suitable broth medium.

-

Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and create a series of two-fold dilutions in a 96-well microplate.

-

Inoculation: Dilute the overnight bacterial culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) and add it to each well of the microplate containing the compound dilutions.

-

Incubation: Incubate the microplate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Hypothesized Mechanism of Action 2: Genotoxicity via Metabolic Activation

As a nitroaromatic compound, this compound may also exert biological effects through metabolic activation, a pathway well-documented for this class of chemicals.[7] This process is particularly relevant in hypoxic environments, such as those found in solid tumors or certain bacterial infections.

Proposed Pathway: Nitroreductase-Mediated Activation

Caption: Metabolic activation pathway for nitroaromatic compounds.

Cellular nitroreductases can reduce the nitro group of this compound to form highly reactive nitroso and hydroxylamino intermediates. These electrophilic species can then covalently bind to cellular nucleophiles, including DNA and proteins, forming adducts that can lead to genotoxicity and cytotoxicity.[8]

Experimental Protocol: Ames Test for Mutagenicity

-

Bacterial Strains: Utilize several strains of Salmonella typhimurium with different mutations in the histidine operon.

-

Metabolic Activation: Prepare a mixture of the test compound, the bacterial strain, and a liver extract (S9 fraction) for metabolic activation.

-

Plating: Plate the mixture on a minimal agar medium lacking histidine.

-

Incubation: Incubate the plates for 48-72 hours.

-

Scoring: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine). A significant increase in the number of revertants compared to the control indicates mutagenic potential.

Synergistic Potential with Existing Antibiotics

Research on the analog 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide has shown that it can act synergistically with existing antibiotics, such as meropenem and imipenem, against K. pneumoniae.[9][10] This suggests that this compound could also enhance the efficacy of conventional antibiotics, potentially by weakening the bacterial cell wall and increasing its permeability to other drugs.

Future Research and Development

The hypotheses presented in this guide provide a clear roadmap for future research. Key next steps should include:

-

Confirmation of Antibacterial Activity: Perform MIC assays against a broad panel of pathogenic bacteria to determine the spectrum of activity.

-

Target Identification: Utilize biochemical and biophysical assays, such as thermal shift assays or affinity chromatography, to confirm the binding of the compound to PBPs.

-

Genotoxicity Assessment: Conduct a comprehensive panel of genotoxicity assays, including the Ames test and in vitro micronucleus assays, to evaluate the mutagenic potential.

-

In Vivo Efficacy and Toxicology: If in vitro studies are promising, proceed to in vivo studies in animal models of infection to assess efficacy, pharmacokinetics, and toxicology.

Conclusion

This compound is a compound with significant, albeit underexplored, therapeutic potential. Based on the available evidence from structural analogs and the known bioactivities of nitroaromatic compounds, it is hypothesized that this molecule may act as an antibacterial agent by inhibiting penicillin-binding proteins and/or as a cytotoxic agent through metabolic activation. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for the scientific community to further investigate and unlock the full potential of this promising chemical entity.

References

-

Chem-Impex. 5-Chloro-4-fluoro-2-nitroaniline. [Link]

-

ResearchGate. (PDF) 2-Chloro-N-(4-nitrophenyl)acetamide. [Link]

-

MDPI. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. [Link]

-

PubMed. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. [Link]

- Google Patents. CN108329211A - The preparation method of 5- chloro-2-nitroanilines.

-

SciELO. Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. [Link]

-

ResearchGate. Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. [Link]

-

PubMed. Reaction of 2-nitroimidazole metabolites with guanine and possible biological consequences. [Link]

- Google Patents. CN110668948A - Preparation method of 4-chloro-2-fluoro-5-nitroacetophenone.

-

PubChem. 5-Chloro-4-fluoro-2-nitroaniline. [Link]

-

The Royal Society of Chemistry. Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. [Link]

-

PubChem. n-(5-Chloro-2-nitrophenyl)acetamide. [Link]

-

PubMed. Biological effects of nitrofurans. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 5-Chloro-4-fluoro-2-nitroaniline | C6H4ClFN2O2 | CID 517835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Chloro-4-fluoro-2-nitroaniline | 104222-34-6 [sigmaaldrich.com]

- 4. rsc.org [rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. Potential of 2-Chloro- N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Reaction of 2-nitroimidazole metabolites with guanine and possible biological consequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scielo.br [scielo.br]

- 10. researchgate.net [researchgate.net]

The Acetanilide Scaffold: A Versatile Chemiotype for Modulating Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Acetanilide, or N-phenylacetamide, is an aromatic compound historically significant as one of the first synthetic analgesics, introduced into medicine in 1886 as Antifebrin.[1][2][3][4] While the parent compound's use was curtailed due to toxicity concerns, primarily methemoglobinemia caused by its partial hydrolysis to aniline, it was later discovered that its primary metabolite, paracetamol (acetaminophen), was responsible for its therapeutic effects.[4][5][6] This revelation underscored a critical principle: the acetanilide core is a privileged scaffold in medicinal chemistry. Its simple, modifiable structure allows for the synthesis of vast derivative libraries, unlocking a remarkable diversity of biological activities. This guide provides a technical exploration of the key pharmacological potentials of substituted acetanilides, detailing the mechanistic rationale, structure-activity relationships (SAR), and validated experimental protocols for their evaluation.

The Foundational Activity: Analgesia and Anti-Inflammation

The most well-established activity of acetanilide derivatives is their ability to mitigate pain and inflammation. This is rooted in their capacity to interfere with the arachidonic acid cascade.

Mechanism of Action: Cyclooxygenase (COX) Inhibition

The primary mechanism for the analgesic and anti-inflammatory effects of many acetanilides is the inhibition of cyclooxygenase (COX) enzymes.[5][7] These enzymes, existing as two main isoforms (COX-1 and COX-2), are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[5][7] By blocking the active site of these enzymes, substituted acetanilides reduce prostaglandin synthesis, thereby alleviating the associated symptoms. The selectivity for COX-1 versus COX-2 can be modulated by the nature of the substituents, which is a key focus in developing derivatives with improved gastrointestinal safety profiles.

Caption: General workflow from synthesis to lead optimization.

Conclusion and Future Directions

The N-phenylacetamide core, far from being a historical relic, remains a highly relevant and fruitful scaffold for modern drug discovery. Its derivatives have demonstrated a remarkable breadth of biological activities, including analgesic, anti-inflammatory, antimicrobial, anticonvulsant, and anticancer effects. The straightforward chemistry involved in its modification allows for the rapid generation of diverse chemical libraries, making it an ideal starting point for hit-to-lead campaigns.

Future research should focus on:

-

Target-Specific Design: Moving beyond phenotypic screening to design derivatives that potently and selectively interact with specific biological targets (e.g., specific COX isoforms, microbial enzymes, or protein kinases).

-

Pharmacokinetic Optimization: Fine-tuning substituents to improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties, enhancing bioavailability and reducing off-target toxicity.

-

Exploring New Therapeutic Areas: Given its versatility, the acetanilide scaffold should be explored for its potential in other disease areas, such as neurodegenerative and metabolic disorders.

By leveraging established SAR principles and modern synthetic and screening technologies, the acetanilide framework will continue to be a valuable source of new therapeutic agents.

References

-

Singh, G., et al. (2019). Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review. ResearchGate. [Link]

-

Patsnap Synapse. (2024). What is Acetanilide used for? Patsnap. [Link]

-

Bhupathi, G. M., et al. (2020). Synthesis, Characterization and Antimicrobial Activity of Acetanilide Derivatives by using Aromatic Aldehydes and Sulphonamide Derivatives. Research Journal of Pharmacy and Technology. [Link]

-

Kumar, A., et al. (2022). Synthesis of Some New Acetanilide Derivatives as COX Inhibitors and assessment of Analgesic/Anti-Inflammatory Activities. Oriental Journal of Chemistry. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Acetanilide? Patsnap. [Link]

-

Bhupathi, G. M., et al. (2020). Synthesis, characterization and antimicrobial activity of acetanilide derivatives by using aromatic aldehydes and sulphonamide derivatives. ResearchGate. [Link]

-

Mostafa, E. M., et al. (2020). Design, Synthesis and Anticonvulsant Activity of Some New Acetanilide Derivatives Incorporating Phthalazine- 1,4. Hilaris Publisher. [Link]

-

Bravo, J., et al. (2005). Chemical basis for the antimicrobial activity of acetanilides. ResearchGate. [Link]

-

Mulé, A., et al. (1985). [Anilides with analgesic and antipyretic activity]. PubMed. [Link]

-

El-Gazzar, A. R. B. A., et al. (2018). Synthesis, Characterization, and Anticancer Activity (MCF-7) of Some Acetanilide-based Heterocycles. ResearchGate. [Link]

-

Zagaja, M., et al. (2015). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PubMed Central. [Link]

-

American Chemical Society. (2023). Acetanilide and phenacetin: Early synthetic antipyretic/analgesic drugs in the dawn of drug regulation. American Chemical Society. [Link]

-

Al-Suhaibani, S. S., et al. (2022). Synthesis and Anticancer Evaluation of New Thiazole and Thiadiazole Derivatives Bearing Acetanilide Moiety. PMC - NIH. [Link]

-

SciSpace. (2019). Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review. SciSpace. [Link]

-

Bentham Science. (2019). Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review. Bentham Science. [Link]

-

Kumar, A., et al. (2018). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. PubMed. [Link]

-

El-Gazzar, A. R. B. A., et al. (2017). Synthesis and Anticancer Evaluation of Some New Heterocyclic Scaffolds Incorporating the Acetanilide Moiety. ResearchGate. [Link]

-

Wikipedia. (n.d.). Acetanilide. Wikipedia. [Link]

-

Unknown. (n.d.). Synthesis of Acetanilide. SlideShare. [Link]

-

Unknown. (n.d.). Lab.7. preparation of acetanilide from aniline or acetylation of aniline. uobabylon.edu.iq. [Link]

-

Szymańska, E., et al. (2018). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. MDPI. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Acetanilide and phenacetin: Early synthetic antipyretic/analgesic drugs in the dawn of drug regulation - American Chemical Society [acs.digitellinc.com]

- 3. scispace.com [scispace.com]

- 4. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 5. What is Acetanilide used for? [synapse.patsnap.com]

- 6. Acetanilide - Wikipedia [en.wikipedia.org]

- 7. What is the mechanism of Acetanilide? [synapse.patsnap.com]

Navigating the Chemical Maze: A Technical Guide to Chloro-Fluoro-Nitro Substituted Phenylacetamides

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry, the strategic placement of functional groups on a core scaffold can dramatically alter biological activity, transforming a simple molecule into a potent therapeutic agent. Among the myriad of privileged structures, phenylacetamide has emerged as a versatile framework for drug design. The introduction of chloro, fluoro, and nitro substituents onto the phenyl ring creates a unique chemical space, offering a palette of electronic and steric properties to fine-tune pharmacological profiles. This in-depth technical guide provides a comprehensive literature review of chloro-fluoro-nitro substituted phenylacetamides, delving into their synthesis, structure-activity relationships, and diverse biological activities, with a focus on their potential as antibacterial, anticancer, and antidepressant agents.

The Synthetic Blueprint: Crafting Chloro-Fluoro-Nitro Phenylacetamides

The synthesis of chloro-fluoro-nitro substituted phenylacetamides typically follows a convergent approach, beginning with the construction of the appropriately substituted aniline precursor, followed by acylation to introduce the acetamide moiety. The specific reagents and reaction conditions are dictated by the desired substitution pattern on the phenyl ring.

A representative synthetic pathway involves the acylation of a chloro-fluoro-nitroaniline with an acylating agent such as chloroacetyl chloride or acetic anhydride. The choice of the acylating agent is crucial; for instance, chloroacetyl chloride is often used to introduce a reactive handle for further chemical modifications.

Experimental Protocol: Synthesis of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide

This protocol details a common method for the synthesis of a specific chloro-fluoro-nitro substituted phenylacetamide, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, which has demonstrated notable antibacterial activity.[1][2]

Materials:

-

4-fluoro-3-nitroaniline

-

Chloroacetyl chloride

-

Triethylamine (Et3N)

-

Chloroform (CHCl3)

-

Anhydrous sodium sulfate

-

Ethanol

-

Water

Procedure:

-

A mixture of 4-fluoro-3-nitroaniline (3.12 g, 20 mmol) and triethylamine (3.3 mL, 24 mmol) is solubilized in 20 mL of chloroform in a 50 mL flask.

-

The reaction mixture is cooled to 0°C in an ice bath.

-

A solution of 2-chloroacetyl chloride (2.71 g, 24 mmol) in 5 mL of chloroform is added slowly to the cooled reaction mixture.

-

After the addition is complete, the ice bath is removed, and the reaction is stirred for 20 hours at room temperature.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC) using a 1:1 hexane/ethyl acetate mobile phase.

-

Upon completion, the reaction mixture is subjected to extraction.

-

The organic phase is washed three times with 25 mL of water, dried over anhydrous sodium sulfate, and then concentrated under reduced pressure to yield a precipitate.

-

The crude solid is recrystallized from an ethanol/water mixture to afford the pure 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide as a brown solid with an 80% yield.[1]

General Synthetic Strategies

Beyond this specific example, other synthetic routes can be employed, often starting with different precursors. For instance, a patent describes a method for synthesizing 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide starting from p-nitroaniline, which undergoes acylation with a chloroacetic agent, followed by methylation.[3] Another approach involves the nitration of a pre-existing N-phenylacetamide.[4] The synthesis of the starting anilines themselves can be a multi-step process, as exemplified by the preparation of 4-chloro-2-fluoro-5-nitroacetophenone from m-fluoroaniline.[5]

Decoding the Structure-Activity Relationship (SAR)

The biological activity of chloro-fluoro-nitro substituted phenylacetamides is intricately linked to the position and nature of the substituents on the phenyl ring. The interplay of the electron-withdrawing effects of the chloro, fluoro, and nitro groups, along with their steric properties, governs the molecule's interaction with its biological target.

Antibacterial Activity

Studies have shown that the presence and position of halogen and nitro groups significantly influence the antibacterial efficacy of phenylacetamides.

| Compound/Substituent Pattern | Target Organism | Activity (MIC in µg/mL) | Key SAR Insights |

| N-(4-fluoro-3-nitrophenyl)acetamide | Klebsiella pneumoniae | 1024 | The presence of fluoro and nitro groups confers baseline activity. |

| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Klebsiella pneumoniae | 512 | The addition of a chloro group at the 2-position of the acetamide moiety doubles the antibacterial potency, suggesting its involvement in target binding. |

| N-(4-chlorophenyl)-2-chloroacetamide | Gram-positive & Gram-negative bacteria | Effective | Halogenated p-substituted phenyl rings contribute to high lipophilicity, facilitating passage through bacterial cell membranes.[6] |

| N-(4-fluorophenyl)-2-chloroacetamide | Gram-positive & Gram-negative bacteria | Effective | Similar to the chloro-substituted analog, the fluoro group enhances lipophilicity and antibacterial activity.[6] |

Anticancer Activity

In the realm of oncology, the substitution pattern on the phenylacetamide scaffold plays a critical role in determining cytotoxic potency.

| Compound/Substituent Pattern | Cell Line | Activity (IC50) | Key SAR Insights |

| 2-(4-Fluorophenyl)-N-(nitro-substituted phenyl)acetamides | PC3 (prostate carcinoma) | 52-80 µM | The presence of a nitro group on the N-phenyl ring generally leads to higher cytotoxic effects compared to methoxy-substituted analogs.[7] |

| N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide | MCF-7 (breast cancer), SK-N-SH (neuroblastoma) | Active | The combination of a chloro-substituted phenyl ring and a nitrophenoxy group demonstrates significant anticancer activity.[8] |

| Indole-chalcone with 6-fluoro substitution | Oxaliplatin-resistant mCRC | GI50 = 14 nM | A fluoro substituent on the indole ring of an indole-chalcone scaffold enhances cytotoxicity against drug-resistant cancer cells.[9] |

Pharmacological Profiles: Unraveling the Mechanisms of Action

Understanding the molecular mechanisms by which these compounds exert their biological effects is paramount for rational drug design and development.

Antibacterial Mechanism of Action

The antibacterial activity of certain chloro-fluoro-nitro substituted phenylacetamides is believed to involve the inhibition of essential bacterial enzymes. For instance, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide is thought to act on penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis. This inhibition likely leads to cell lysis and bacterial death. Molecular docking studies can provide insights into the binding interactions between these compounds and their bacterial targets.

Anticancer Mechanism of Action

The anticancer effects of substituted phenylacetamides are often multifactorial, involving the induction of apoptosis and modulation of cellular signaling pathways. Some chloro- and nitro-substituted compounds have been shown to induce apoptosis in cancer cells.[10] The mechanism can involve the modulation of reactive oxygen species (ROS) levels and the induction of mitochondrial dysfunction, leading to caspase activation and programmed cell death.

Potential Antidepressant Activity

While less explored for chloro-fluoro-nitro substituted phenylacetamides specifically, related compounds have been investigated for their antidepressant potential. The mechanism of action for some phenylacetamide derivatives as antidepressants may involve the inhibition of monoamine oxidase-A (MAO-A), an enzyme responsible for the breakdown of neurotransmitters like serotonin and norepinephrine.[3]

Potential Therapeutic Applications

The diverse biological activities of chloro-fluoro-nitro substituted phenylacetamides position them as promising candidates for various therapeutic applications.

-

Antibacterial Agents: Their efficacy against Gram-negative bacteria like Klebsiella pneumoniae, a pathogen known for high rates of drug resistance, makes them particularly interesting.[1] Furthermore, their ability to act synergistically with existing antibiotics opens up new avenues for combination therapies to combat antimicrobial resistance.[1]

-

Anticancer Agents: The cytotoxic effects observed against various cancer cell lines, including prostate and breast cancer, suggest their potential as novel chemotherapeutic agents.[7][8] Further investigation into their selectivity for cancer cells over normal cells is a crucial next step.

-

Antidepressant Agents: The potential for some derivatives to act as MAO-A inhibitors warrants further exploration for the development of new treatments for depressive disorders.[3]

Conclusion and Future Directions

Chloro-fluoro-nitro substituted phenylacetamides represent a promising class of compounds with a wide spectrum of biological activities. The strategic incorporation of these three functional groups provides a powerful tool for medicinal chemists to modulate their pharmacokinetic and pharmacodynamic properties. The synthetic accessibility of these compounds, coupled with their demonstrated antibacterial, anticancer, and potential antidepressant effects, makes them attractive candidates for further drug discovery and development efforts.

Future research should focus on the synthesis and biological evaluation of a broader range of isomers to establish more comprehensive structure-activity relationships. In-depth mechanistic studies are also crucial to identify specific molecular targets and elucidate the signaling pathways involved in their biological effects. Furthermore, preclinical studies in animal models are necessary to assess their in vivo efficacy, safety, and pharmacokinetic profiles. The continued exploration of this unique chemical space holds the potential to yield novel and effective therapeutic agents for a variety of diseases.

References

-

Abdel-Wahab, B. F., Mohamed, H. A., & El-Sayed, W. A. (2012). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Bioorganic & Medicinal Chemistry, 20(15), 4659-4670. [Link]

- CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide - Google Patents. (n.d.).

-

Cordeiro, L. V., de Araújo, J. M., de Oliveira, T. M., de Oliveira, A. P., de Lima, M. C. A., Galdino, S. L., ... & de Souza, I. A. (2023). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Anais da Academia Brasileira de Ciências, 95(2). [Link]

-

Milošević, N., Ušćumlić, G., & Valentić, N. (2021). Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. Arhiv za higijenu rada i toksikologiju, 72(1), 32-41. [Link]

-

ResearchGate. (n.d.). Synthesis and Characterization of Poly(p-phenyleneitaconamide). Retrieved from [Link]

- CN110668948A - Preparation method of 4-chloro-2-fluoro-5-nitroacetophenone - Google Patents. (n.d.).

-

Cordeiro, L. V., de Araújo, J. M., de Oliveira, T. M., de Oliveira, A. P., de Lima, M. C. A., Galdino, S. L., ... & de Souza, I. A. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Antibiotics, 9(11), 785. [Link]

-

Fotso, G. W., Tcho, A. T., & Talla, E. (2021). The Role of Nitro (NO2-), Chloro (Cl), and Fluoro (F) Substitution in the Design of Antileishmanial and Antichagasic Compounds. Molecules, 26(16), 4945. [Link]

-

Miller, M. R., & Alvarez, R. A. (2018). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Molecules, 23(10), 2465. [Link]

-

Wang, Y., Li, Y., Xing, J., & Li, Z. (2018). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 23(1), 126. [Link]

-

Wesołowska, O., Wiśniewski, A., & Słoczyńska, K. (2021). Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells. International Journal of Molecular Sciences, 22(11), 5993. [Link]

-

Yuliani, S. H., & Sudi, I. W. (2022). Quantitative structure–activity relationship study to predict the antibacterial activity of gemini quaternary ammonium surfact. Journal of Applied Pharmaceutical Science, 12(7), 119-128. [Link]

-

ResearchGate. (n.d.). General classes of biologically active nitroaromatic compounds. Retrieved from [Link]

-

Yan, G., Wang, Y., & Wang, J. (2018). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. Organic & Biomolecular Chemistry, 16(43), 8295-8299. [Link]

-

ResearchGate. (n.d.). Design, synthesis, and QSAR study of novel 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide derivatives as cytotoxic agents. Retrieved from [Link]

-

Asirvatham, S., & Thakur, J. (2018). Quantitative Structure Activity Relationship Studies of Antimicrobial Compounds: A Review. Anti-Infective Agents, 16(2), 80-94. [Link]

-

Ramos, J. L., González-Pérez, M. M., & Caballero, A. (2002). Reduction of polynitroaromatic compounds: the bacterial nitroreductases. FEMS Microbiology Reviews, 26(4), 307-320. [Link]

-

de Oliveira, T. M., de Oliveira, A. P., de Lima, M. C. A., Galdino, S. L., de Souza, I. A., & de Oliveira, A. P. (2021). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. Anais da Academia Brasileira de Ciências, 93(3). [Link]

-

SciSpace. (n.d.). Synthesis, characterization and dielectric studies of poly(1-naphthylamine)–tungsten disulphide nanocomposites. Retrieved from [Link]

-

Abdel-Wahab, B. F., Mohamed, H. A., & El-Sayed, W. A. (2022). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2- oxoindole benzensulfonamide conjugates as carbonic anh. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 664-679. [Link]

-

Noriega, S., Cardoso-Ortiz, J., Cuevas, M. D. R., & Flores de la Torre, J. A. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia, 2(2), 1039-1051. [Link]

-

Ghaleh, M. S., & Ghaleh, M. S. (2019). Antibacterial Properties of Polyphenols: Characterization and QSAR (Quantitative Structure–Activity Relationship) Models. Frontiers in Microbiology, 10, 829. [Link]

-

Zhang, Y., & Chen, J. (2021). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. International Journal of Molecular Sciences, 22(16), 8886. [Link]

-

Kulkarni, M. V., Kulkarni, G. M., Lin, C. H., & Sun, C. M. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Medicinal Chemistry Research, 31(4), 604-624. [Link]

-

Sanna, V., & Carta, A. (2021). A Phenylacetamide Resveratrol Derivative Exerts Inhibitory Effects on Breast Cancer Cell Growth. Molecules, 26(10), 2935. [Link]

-

Cuevas-Francés, E., & Reyes-Martínez, R. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3611. [Link]

-

Fassihi, A., Sabet, R., & Zare, A. (2012). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian journal of pharmaceutical research: IJPR, 11(4), 1157. [Link]

-

ResearchGate. (n.d.). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. Retrieved from [Link]

-

Kim, J., & Lee, J. (2021). Investigation on the Anticancer Activity of Symmetric and Unsymmetric Cyclic Sulfamides. ACS Omega, 6(11), 7545-7554. [Link]

Sources

- 1. scielo.br [scielo.br]

- 2. mdpi.com [mdpi.com]

- 3. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide - Google Patents [patents.google.com]

- 4. rsc.org [rsc.org]

- 5. CN110668948A - Preparation method of 4-chloro-2-fluoro-5-nitroacetophenone - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Discovery and History of N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide, a halogenated nitroaromatic compound, serves as a crucial intermediate in the synthesis of various complex organic molecules, particularly in the pharmaceutical industry. This technical guide provides a comprehensive overview of its discovery, historical context, synthesis, and applications. While a definitive seminal publication detailing its initial synthesis remains elusive in readily available literature, its history is intrinsically linked to the development of fluorinated nitroaromatic compounds as versatile building blocks in medicinal chemistry. This guide will delve into the probable synthetic pathways, its role as a key intermediate with a focus on its use in the development of mGluR2 antagonists, and the broader context of fluorine in drug discovery.

Introduction: The Emergence of a Versatile Intermediate

This compound, with the CAS number 81962-58-5, is a yellow crystalline solid that has garnered significance not as an end-product, but as a pivotal building block in the intricate world of pharmaceutical synthesis.[1] Its molecular structure, featuring a combination of chloro, fluoro, and nitro functional groups on an acetanilide backbone, offers a unique reactivity profile that medicinal chemists have leveraged to construct more complex and pharmacologically active molecules.

The history of this compound is not one of a celebrated discovery in its own right, but rather a story of the enabling role of chemical intermediates. The rise of fluorinated compounds in drug discovery, a trend that saw the percentage of fluorine-containing drugs increase from approximately 2% in 1970 to 25% by 2011, created a demand for novel fluorinated synthons.[2][3] The strategic incorporation of fluorine into drug candidates can significantly modulate their physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity.[4] It is within this context that this compound likely emerged as a valuable, albeit understated, tool for drug development professionals.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

| Property | Value | Source |

| Molecular Formula | C₈H₆ClFN₂O₃ | [5] |

| Molecular Weight | 232.6 g/mol | [5] |

| Appearance | Yellow Crystalline Solid | [1] |

| Melting Point | 109-112 °C | [5] |

| Boiling Point (Predicted) | 403.6 ± 45.0 °C | [5] |

| Density (Predicted) | 1.545 ± 0.06 g/cm³ | [5] |

| pKa (Predicted) | 12.14 ± 0.70 | [5] |

| CAS Number | 81962-58-5 | [5] |

The Synthetic Pathway: A Logical Construction

While the first documented synthesis of this compound is not readily found in seminal publications, its structure strongly suggests a straightforward and logical synthetic route: the N-acetylation of its corresponding aniline precursor, 5-chloro-4-fluoro-2-nitroaniline. This method is a well-established and widely used reaction in organic synthesis.

Synthesis of the Precursor: 5-chloro-4-fluoro-2-nitroaniline

The availability of the starting aniline is paramount. The synthesis of 5-chloro-2-nitroaniline derivatives has been approached through various methods, including the nitration of chloroanilines and the ammonolysis of dichloronitrobenzenes.[6][7][8] A plausible route to 5-chloro-4-fluoro-2-nitroaniline would involve the nitration of 3-chloro-4-fluoroaniline. The amino group would first be protected by acetylation to direct the incoming nitro group to the ortho and para positions. Subsequent hydrolysis would then yield the desired aniline.

N-Acetylation: The Final Step

The final step in the synthesis of this compound involves the acetylation of the amino group of 5-chloro-4-fluoro-2-nitroaniline. This is a classic nucleophilic acyl substitution reaction.

Experimental Protocol: A Representative Synthesis

The following protocol is a generalized procedure based on established methods for the N-acetylation of anilines.

-

Dissolution: Dissolve 5-chloro-4-fluoro-2-nitroaniline in a suitable aprotic solvent such as dichloromethane or chloroform.

-

Addition of Acetylating Agent: To the stirred solution, add a slight molar excess of acetic anhydride or acetyl chloride. The reaction is often carried out in the presence of a mild base, such as triethylamine or pyridine, to neutralize the acid byproduct.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is typically washed with water and a dilute aqueous base (e.g., sodium bicarbonate solution) to remove any unreacted acid and catalyst. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final this compound as a crystalline solid.

Caption: Probable synthetic pathway to this compound.

A Key Intermediate in Drug Discovery: The Case of mGluR2 Antagonists

The primary significance of this compound in the scientific literature is its role as a chemical intermediate. A notable example is its use in the synthesis of dihydro-benzo[b][5][9]diazepin-2-one derivatives, which have been investigated as metabotropic glutamate receptor 2 (mGluR2) antagonists. These compounds have potential therapeutic applications in treating neurological and psychiatric disorders.